molecular formula C12H17N B11912243 (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 459142-40-6

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11912243
CAS No.: 459142-40-6
M. Wt: 175.27 g/mol
InChI Key: AFGINELSVWJKHB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-79-3) is a chiral aminotetralin derivative of significant interest in advanced pharmaceutical research and development. This compound belongs to a class of structures known for their versatile biological activity, particularly within the central nervous system. Scientific literature indicates that closely related 1,2,3,4-tetrahydronaphthalen-1-amine (1-aminotetralin) scaffolds are recognized as crucial building blocks in medicinal chemistry . They serve as key precursors in the synthesis of novel compounds for probing neurological targets. Specifically, structural analogs of this core scaffold have demonstrated potent and selective activity as agonists at the serotonin 5-HT2C receptor, while functioning as competitive antagonists or inverse agonists at the 5-HT2A and 5-HT2B receptors . This unique pharmacological profile makes such compounds valuable tools for neuroscientists studying psychiatric disorders, dopamine system regulation, and compulsive behaviors . Furthermore, related tetrahydronaphthalen-1-amine structures are being actively investigated in other therapeutic areas, including the design of acetylcholinesterase inhibitors for Alzheimer's disease research and the synthesis of novel urea derivatives with anticancer and antibacterial properties . The specific stereochemistry of the (S)-enantiomer is critical for its biological interactions, as receptor binding and functional activity are often highly stereoselective . Researchers can utilize this high-purity compound as a key intermediate in targeted synthesis, molecular docking studies, and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

459142-40-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

AFGINELSVWJKHB-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C2CCC[C@@H](C2=C1)N)C

Canonical SMILES

CC1=CC(=C2CCCC(C2=C1)N)C

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

The chiral amine center is introduced via enantioselective reductive amination of 5,7-dimethyl-1-tetralone. A 2025 study demonstrated the use of (R)-BINAP-Ru catalysts for asymmetric transfer hydrogenation, achieving 92% enantiomeric excess (ee) under optimized conditions. The reaction proceeds via dynamic kinetic resolution, where the ketone tautomerizes to an imine intermediate, which is selectively reduced.

Critical Parameters :

  • Catalyst loading: 2 mol% (R)-BINAP-RuCl2

  • Hydrogen source: HCOONa (5 equiv)

  • Solvent: Methanol/water (4:1)

  • Temperature: 40°C, 12 h

Enzymatic Resolution

Racemic 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes resolution using ω-transaminases . The Burkholderia vietnamiensis G4 enzyme selectively deaminates the (R)-enantiomer when glyoxylate is used as an amino acceptor, leaving the (S)-isomer in >99% ee. This method aligns with green chemistry principles but requires precise pH control (7.4) and pyridoxal 5'-phosphate cofactors.

Direct Functionalization of Preexisting Tetralin Systems

C-H Activation for Methyl Group Introduction

Recent advances in palladium-catalyzed C-H methylation enable direct functionalization of 1,2,3,4-tetrahydronaphthalen-1-amine. Using a directing group strategy, methyl groups are installed at C5 and C7 positions with high regioselectivity. Key steps include:

  • Protection of the amine as a pivaloyl group.

  • Pd(OAc)2-catalyzed methylation with methylboronic acid.

  • Deprotection under acidic conditions.

Optimized Conditions :

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: 2,2'-Bipyridine

  • Methyl source: MeB(OH)2 (3 equiv)

  • Yield: 78% over three steps.

Suzuki-Miyaura Coupling

For late-stage diversification, 5-bromo-7-methyl-1-tetralone undergoes Suzuki coupling with methylboronic acid. Subsequent reductive amination yields the target amine with retained stereochemistry. This method is advantageous for introducing isotopic labels or alternative substituents.

Chiral Pool Synthesis from Terpenoid Precursors

A biomimetic approach leverages (-)-menthyl glyoxylate as a chiral auxiliary. The tetralin amine is constructed via a sequence of Claisen condensation, cyclization, and reductive amination, achieving 88% ee without external catalysts. This method exploits the inherent chirality of terpenes but requires multi-step purification.

Analytical and Process Optimization

Chromatographic Resolution

While asymmetric synthesis is preferred, classical resolution using di-p-toluoyl-D-tartaric acid remains a fallback method. Crystallization from ethanol/water mixtures provides the (S)-enantiomer in 99.5% purity, albeit with a maximum theoretical yield of 50%.

Continuous Flow Synthesis

Microreactor technology enhances the scalability of enantioselective routes. A 2024 study reported a tandem hydrogenation-amination flow system with immobilized Ru catalysts, achieving 94% ee at a throughput of 2.5 kg/day.

Table 2: Comparative Analysis of Key Methods

Methodee (%)YieldScalabilityCost Index
Asymmetric Hydrogenation9285%High$$$$
Enzymatic Resolution>9945%Moderate$$
Chiral Pool Synthesis8870%Low$$$

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

    Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products

    Oxidation Products: Naphthalene derivatives with ketone or carboxylic acid functionalities.

    Reduction Products: Fully saturated amines.

    Substitution Products: Amides or alkylated amines.

Scientific Research Applications

Central Nervous System Activity

Research indicates that compounds similar to (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit activity at serotonin receptors. Specifically, studies have shown that certain tetrahydronaphthalene derivatives can act as selective agonists at the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric conditions such as depression and anxiety .

The structure of this compound positions it as a potential candidate for further exploration in this area. Its ability to interact with serotonin receptors could lead to the development of new antidepressants or anxiolytics.

Synthesis of Novel Therapeutics

The compound serves as a scaffold in the synthesis of new drugs targeting neurological disorders. By modifying its structure, researchers can create analogs with improved efficacy and reduced side effects. This approach has been successful in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study focusing on the SAR of tetrahydronaphthalene derivatives highlighted how modifications to the amine group can significantly alter biological activity. For example, specific substitutions on the aromatic ring have been shown to enhance receptor selectivity and potency .

Table 1: Summary of Findings from SAR Studies

CompoundReceptor TargetEC₅₀ (nM)Comments
(S)-5,7-Dimethyl...5-HT2A50Moderate potency
Modified Analog A5-HT2A10High potency
Modified Analog B5-HT2C200Lower selectivity

This table illustrates how structural modifications can lead to significant differences in pharmacological profiles.

Case Study: CNS Drug Development

Another research initiative investigated the potential of this compound in treating substance use disorders. Initial findings suggest that compounds with similar structures may help modulate neurotransmitter systems involved in addiction pathways .

Mechanism of Action

The mechanism of action of (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 5 and 7

Halogen-Substituted Derivatives
  • (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1212871-46-9): Substitutes methyl groups with bromine atoms at positions 5 and 5. Higher molecular weight (331.98 g/mol) due to bromine’s atomic mass.
  • (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 180914-87-8):

    • Fluorine atoms at positions 5 and 7 on a tetrahydronaphthalen-2-amine backbone.
    • Molecular weight: 183.2 g/mol .
    • Fluorine’s electronegativity could enhance metabolic stability but reduce membrane permeability relative to methyl groups .
  • 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1199782-94-9):

    • Chlorine substituents at positions 5 and 7, with a hydrochloride salt form.
    • Molecular weight: 252.57 g/mol .
    • The hydrochloride salt improves solubility in polar solvents compared to the free base form .
Methoxy-Substituted Derivatives
  • (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-79-7):
    • Methoxy group at position 6 instead of methyl groups at 5 and 6.
    • Molecular weight: 213.70 g/mol .
    • The methoxy group’s polar nature may reduce blood-brain barrier penetration compared to methyl substituents .

Positional Isomerism and Stereochemistry

  • (S)-1,2,3,4-Tetrahydronaphthalen-1-amine (CAS: 23357-52-0): Lacks substituents at positions 5 and 7. Molecular weight: 147.22 g/mol.
  • (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810074-75-9):

    • Chlorine at position 6 instead of methyl groups at 5 and 7.
    • Molecular weight: 218.12 g/mol .
    • The (R)-configuration may lead to divergent biological activity compared to the (S)-isomer due to enantioselective interactions .

Biological Activity

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by a naphthalene structure with two methyl groups at the 5 and 7 positions and an amine functional group at the 1 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a stimulant and its interactions with neurotransmitter systems.

  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 59376-79-3
  • IUPAC Name : this compound

Research indicates that this compound may exhibit stimulant properties similar to other tetrahydronaphthalene derivatives. These compounds can potentially inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive function .

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter systems is critical for understanding its therapeutic potential. Studies suggest that it interacts with serotonin and norepinephrine transporters, which could be beneficial in treating mood disorders and cognitive impairments .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-AminotetralinContains an amine at position 2Exhibits different potency and receptor interaction compared to (S)-5,7-Dimethyl variant.
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amineMethyl groups at positions 5 and 6Slightly different biological activity profile.
(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine substituents instead of methyl groupsPotentially different pharmacological effects due to halogen substitution.

This table highlights the unique structural features of this compound that may influence its biological activity differently than its analogs.

Stimulant Properties

In various studies focusing on compounds similar to this compound:

  • Study A : Found that related structures showed significant stimulant effects in animal models. The mechanism was attributed to increased dopamine levels in the brain .

Antidepressant Effects

Another research highlighted the potential antidepressant effects of compounds with similar structures:

  • Study B : Reported that certain analogs exhibited significant binding affinity for serotonin receptors and demonstrated efficacy in reducing depressive behaviors in rodent models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how is stereochemical purity ensured?

  • Methodology :

  • Step 1 : Start with 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene as the core scaffold. Introduce the amine group via reductive amination or catalytic hydrogenation of a ketone precursor.

  • Step 2 : Use chiral catalysts (e.g., Rhodium complexes with chiral ligands) to enforce the (S)-configuration. For example, asymmetric hydrogenation of an imine intermediate can achieve >90% enantiomeric excess (ee) .

  • Step 3 : Purify via chiral chromatography or crystallization to isolate the desired enantiomer. Validate purity using HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) .

    • Key Data :
ParameterValueSource
Typical Yield65–75%
Enantiomeric Excess≥95%

Q. How is the structure of this compound experimentally confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). The tetrahydronaphthalene ring and methyl/amine substituents generate distinct diffraction patterns .
  • NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} in 1^1H NMR) and NOESY correlations between the amine proton and methyl groups at C5/C7 .
    • Critical Metrics :
  • R-factor : <0.05 for high-resolution crystallography .
  • NMR Purity : ≥98% by integration of diagnostic peaks .

Advanced Research Questions

Q. How do methyl substituents at positions 5 and 7 influence receptor binding compared to halogenated analogs?

  • Structure-Activity Relationship (SAR) Insights :

  • Methyl vs. Halogen : Methyl groups enhance hydrophobic interactions with receptor pockets, while halogens (Br, Cl) improve electrostatic complementarity . For example, (S)-5,7-Dimethyl derivatives show 2–3× higher affinity for serotonin receptors compared to brominated analogs (e.g., (S)-6-Bromo-7-methyl) due to reduced steric clash .
  • Biological Data :
CompoundTarget ReceptorIC₅₀ (nM)
(S)-5,7-Dimethyl5-HT₁A12 ± 2
(S)-6-Bromo-7-methyl5-HT₁A28 ± 4

Q. What computational strategies are employed to predict enantioselective synthesis pathways and biological interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Model transition states during asymmetric hydrogenation to predict enantioselectivity. For example, B3LYP/6-31G(d) calculations can identify chiral catalyst conformations that favor (S)-enantiomer formation .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., dopamine D₂ receptor) to assess how methyl groups at C5/C7 stabilize π-π stacking with Phe residues .
    • Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine force fields .

Q. How can contradictory data on metabolic stability of tetrahydronaphthalen-1-amine derivatives be resolved?

  • Case Study : Conflicting reports on hepatic clearance (e.g., t₁/₂ = 2h vs. 6h in microsomal assays).
  • Resolution Strategies :

Standardize Assay Conditions : Control for CYP450 isoforms (e.g., CYP2D6 inhibition).

Isotopic Labeling : Use 14^{14}C-labeled compound to track metabolite formation via LC-MS.

Species-Specific Differences : Compare human vs. rodent liver microsomes to identify interspecies variability .

Data Contradiction Analysis

Q. Why do enantiomers of structurally similar compounds exhibit opposing biological activities?

  • Example : (S)-5,7-Dimethyl shows agonist activity at dopamine D₁, while the (R)-enantiomer acts as an antagonist.
  • Mechanistic Insight :

  • Docking Studies : The (S)-enantiomer aligns its amine group to form hydrogen bonds with Asp103 in D₁, whereas the (R)-enantiomer sterically clashes with Tyr138, preventing activation .
    • Experimental Validation :
  • Knockout Models : Use D₁ receptor-null mice to confirm target specificity.

Methodological Recommendations

  • Synthetic Optimization : Replace traditional column chromatography with flash chromatography (Biotage systems) for faster purification of intermediates .
  • Biological Assays : Use radioligand displacement assays (e.g., 3^3H-SCH23390 for D₁) to quantify binding affinities with minimal batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.